N-(3-methylphenyl)-2-[(thiophen-2-ylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide
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Overview
Description
N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is a complex organic compound that belongs to the class of benzothiophenes This compound is characterized by the presence of a thiophene ring, a benzothiophene core, and a carboxamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Benzothiophene Core: The benzothiophene core can be synthesized through a cyclization reaction involving a suitable precursor such as 2-bromo-1-(thiophen-2-yl)ethanone.
Amidation Reaction: The thiophene-2-amido group is introduced through an amidation reaction using thiophene-2-amine and an appropriate coupling reagent.
Substitution Reaction: The 3-methylphenyl group is introduced via a substitution reaction, typically using a halogenated precursor and a palladium-catalyzed cross-coupling reaction.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-BENZOTHIOPHENE-3-CARBOXAMIDE: Lacks the tetrahydro moiety, which may affect its reactivity and biological activity.
N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-2-CARBOXAMIDE: Differing position of the carboxamide group, potentially leading to different chemical and biological properties.
Uniqueness
N-(3-METHYLPHENYL)-2-(THIOPHENE-2-AMIDO)-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXAMIDE is unique due to its specific structural features, such as the tetrahydro moiety and the position of the carboxamide group. These features can influence its reactivity, stability, and interactions with biological targets, making it a compound of interest for various research applications.
Properties
Molecular Formula |
C21H20N2O2S2 |
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Molecular Weight |
396.5 g/mol |
IUPAC Name |
N-(3-methylphenyl)-2-(thiophene-2-carbonylamino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide |
InChI |
InChI=1S/C21H20N2O2S2/c1-13-6-4-7-14(12-13)22-20(25)18-15-8-2-3-9-16(15)27-21(18)23-19(24)17-10-5-11-26-17/h4-7,10-12H,2-3,8-9H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
RULWFMRXIROBMB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=C(SC3=C2CCCC3)NC(=O)C4=CC=CS4 |
Origin of Product |
United States |
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